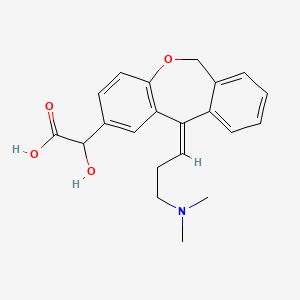

alpha-Hydroxyolopatadine

描述

Significance of Metabolite Research in Contemporary Pharmaceutical Sciences

Metabolite research is crucial for several reasons. Metabolites are not always inactive; they can be pharmacologically active, sometimes even more so than the parent drug. allucent.comtandfonline.com In some cases, a drug may be an inactive "prodrug," designed to be converted into its active metabolite form within the body. allucent.com Conversely, metabolites can also be associated with toxicity, potentially causing adverse drug reactions. tandfonline.com Therefore, investigating a drug's metabolism early in the development process is essential for planning necessary safety and efficacy studies. allucent.com

Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to identify and quantify metabolites in biological samples. biotech-spain.com This data helps researchers to understand how drugs affect metabolic pathways and how individual metabolic variations can impact a person's response to a drug. biotech-spain.com Regulatory bodies, such as the FDA, have established guidelines, like the "Metabolites in Safety Testing" (MIST) guidance, which mandates nonclinical safety studies for any metabolite found at concentrations greater than ten percent of the total drug exposure in humans. allucent.com This underscores the integral role of metabolite analysis in ensuring the safety and effectiveness of new medicines. arome-science.comnih.gov

Overview of Olopatadine's Primary Pharmacological Actions and Metabolic Fate

Olopatadine (B1677272) is a well-established anti-allergic agent with a dual mechanism of action. daicelpharmastandards.comchemicalbook.com It functions as a selective histamine (B1213489) H1-receptor antagonist and a mast cell stabilizer. daicelpharmastandards.comdrugbank.com By blocking histamine H1 receptors, olopatadine prevents histamine, a primary mediator of allergic reactions, from binding to its target and causing symptoms. daicelpharmastandards.comdrugbank.com Its mast cell-stabilizing activity inhibits the release of histamine and other inflammatory mediators from mast cells, further attenuating the allergic response. drugbank.comresearchgate.net Olopatadine has a high affinity for H1 receptors and considerably weaker affinity for H2 and H3 receptors. medcentral.com It is used for the management of allergic conjunctivitis and rhinitis. drugbank.commedcentral.com

The metabolism of olopatadine is not extensive. medcentral.com Following administration, a significant portion of the drug is excreted unchanged in the urine. researchgate.netmedcentral.com Studies have identified at least six circulating metabolites in human plasma, though they generally account for a small fraction of the total drug concentration. drugbank.commedcentral.com The primary metabolic pathways involve N-oxidation and N-demethylation. The olopatadine N-oxide metabolite is formed by flavin-containing monooxygenase (FMO) enzymes, while the N-desmethyl olopatadine (or mono-desmethyl olopatadine) is formed by the cytochrome P450 isoenzyme CYP3A4. drugbank.com The majority of a systemically absorbed dose of olopatadine is eliminated through renal excretion. medcentral.com

Rationale for Dedicated Investigation into alpha-Hydroxyolopatadine's Biological Roles

The dedicated investigation into this compound stems from its status as a known impurity and metabolite of olopatadine. daicelpharmastandards.comgoogle.com In pharmaceutical manufacturing and drug metabolism, it is critical to identify and characterize any substance other than the active pharmaceutical ingredient (API). daicelpharmastandards.com Regulatory guidelines necessitate the monitoring and control of impurities to ensure the quality, safety, and efficacy of a drug product. daicelpharmastandards.com

This compound, chemically known as (Z)-2-{11-[3-(Dimethylamino) propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-yl}-2-hydroxyacetic acid, is specifically listed as an impurity in pharmacopeial standards. google.comgoogle.com Its presence can arise from the synthetic process of olopatadine or as a degradation product. daicelpharmastandards.comresearchgate.net Research has shown that the amount of some degradation products can increase under certain conditions, such as heat sterilization. researchgate.net

Compound Data

Below are tables detailing the chemical properties of the compounds discussed in this article.

Table 1: this compound

| Attribute | Value |

| Chemical Name | (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid synzeal.com |

| Synonym | Alpha-Hydroxy Olopatadine synzeal.com |

| Molecular Formula | C₂₁H₂₃NO₄ pharmaffiliates.comfda.gov |

| Molecular Weight | 353.41 g/mol pharmaffiliates.comfda.gov |

| CAS Number | 1331822-32-2 pharmaffiliates.com |

Table 2: Olopatadine

| Attribute | Value |

| Chemical Name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid daicelpharmastandards.com |

| Molecular Formula | C₂₁H₂₃NO₃ daicelpharmastandards.compharmaffiliates.com |

| Molecular Weight | 337.41 g/mol chemicalbook.compharmaffiliates.com |

| CAS Number | 113806-05-6 daicelpharmastandards.compharmaffiliates.com |

Structure

3D Structure

属性

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25)/b17-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCFRNNHUYQGW-IUXPMGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331822-32-2 | |

| Record name | alpha-Hydroxyolopatadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331822322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-HYDROXYOLOPATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7H6ZA5GDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Biotransformation Pathways of Alpha Hydroxyolopatadine

Enzymatic Hydroxylation of Olopatadine (B1677272): Elucidation of Governing Systems

The introduction of a hydroxyl group onto a drug molecule is a common Phase I metabolic reaction, typically catalyzed by a superfamily of enzymes known as Cytochrome P450s.

Detailed studies on olopatadine metabolism have primarily focused on its major metabolites. The formation of N-monodemethylolopatadine (M1) is almost exclusively catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoform. nih.gov This has been confirmed through in vitro studies using human liver microsomes and cDNA-expressed human P450 isozymes, where selective inhibitors of CYP3A, such as troleandomycin (B1681591) and ketoconazole, significantly reduced the formation of M1. nih.gov

While the specific P450 isoforms responsible for the alpha-hydroxylation of olopatadine to form alpha-Hydroxyolopatadine are not extensively documented in publicly available literature, reaction phenotyping studies for structurally similar compounds can offer insights. For instance, the metabolism of loratadine, another antihistamine, involves both CYP3A4 and CYP2D6 in its oxidative metabolism. drugbank.com Such studies are crucial for identifying the specific enzymes responsible for a drug's metabolism, which helps in predicting potential drug-drug interactions. visikol.comresearchgate.net

Non-CYP enzymes can also play a role in drug metabolism. In the case of olopatadine, the formation of its other major metabolite, olopatadine N-oxide (M3), is catalyzed by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3. nih.gov However, the involvement of non-CYP enzymes in the specific alpha-hydroxylation of olopatadine has not been detailed in available research.

Subsequent Biotransformation of this compound

Following its formation, this compound would be expected to undergo Phase II conjugation reactions to facilitate its excretion from the body.

Further oxidation of a hydroxylated metabolite is possible, leading to the formation of other downstream metabolites. However, given that metabolism represents a minor route of elimination for the parent drug olopatadine, the extent of any subsequent metabolism of its minor metabolites like this compound is likely to be minimal. fda.gov Plasma concentration of olopatadine metabolites, in general, is very low. For instance, after topical administration of an olopatadine solution, the N-desmethyl metabolite was non-quantifiable in plasma samples, and the N-oxide metabolite was only sparsely observed at very low concentrations. dovepress.com

In Vitro Metabolic Stability Assessments and Reaction Phenotyping Studies in Preclinical Models

In vitro metabolic stability assays are essential during drug discovery to estimate a compound's susceptibility to biotransformation and to predict its in vivo clearance. researchgate.net These studies are typically conducted using various in vitro test systems, including liver microsomes, S9 fractions, and hepatocytes. utsouthwestern.edu

While specific data on the metabolic stability of this compound is not available, the parent compound, olopatadine, has been shown to not significantly inhibit the metabolism of various cytochrome P-450 isozyme specific substrates, suggesting a low potential for metabolic drug-drug interactions. fda.gov Reaction phenotyping studies are the established method to identify the specific enzymes responsible for a drug's metabolic pathways. researchgate.net Such studies on olopatadine have successfully identified CYP3A4 and FMOs as the key enzymes for its primary metabolic pathways. nih.gov A similar approach would be necessary to definitively characterize the enzymes involved in the formation and subsequent biotransformation of this compound.

Table of Research Findings on Olopatadine Metabolism

| Metabolite | Precursor | Enzyme(s) Involved | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-monodemethylolopatadine (M1) | Olopatadine | CYP3A4 | Formation is significantly reduced by CYP3A inhibitors (troleandomycin, ketoconazole). | nih.gov |

| Olopatadine N-oxide (M3) | Olopatadine | FMO1, FMO3 | Formation is enhanced by N-octylamine and inhibited by thiourea. | nih.gov |

| This compound | Olopatadine | Not specified in literature | Formation pathway and responsible enzymes are not well-documented. | N/A |

In Vivo Metabolic Profiling and Metabolite Identification in Non-Human Biological Systems

The in vivo metabolic fate of olopatadine, the parent compound of this compound, has been investigated in several non-human biological systems to understand its biotransformation pathways. These studies are crucial for characterizing the metabolites formed and for providing a comparative understanding of its metabolism across different species.

Across various animal models, the metabolic pathways for olopatadine primarily involve N-demethylation, N-oxidation of the dimethylaminopropylidene side chain, and hydroxylation of the dihydrodibenzo[b,e]oxepin ring. fda.gov While the metabolites formed in animals and humans are generally similar, the relative proportions of these metabolites can differ between species. fda.gov Metabolism is considered a minor route of elimination for olopatadine compared to the renal excretion of the unchanged drug. fda.gov

In rats, following oral administration, radioactivity from labeled olopatadine was widely distributed throughout the body, with the highest concentrations found in the gastrointestinal tract and excretory organs such as the liver and kidney. fda.gov This distribution is consistent with elimination pathways involving both hepatic metabolism and renal excretion. fda.gov Studies in female Sprague-Dawley rats given single oral doses of olopatadine for seven consecutive days showed no significant effects on various liver microsomal parameters, including CYP450 levels, suggesting a low potential for olopatadine to affect the activity of the CYP450 drug-metabolizing system. fda.gov

Pharmacokinetic studies in different species provide insights into the absorption, distribution, and elimination of olopatadine, which in turn influences the formation and detection of its metabolites. For instance, in horses receiving olopatadine via nasogastric tube, the mean maximum plasma concentration was observed approximately 1.5 hours after administration, with a median terminal half-life of 6.11 hours. nih.gov In dogs, olopatadine has been shown to be rapidly absorbed after oral administration. researchgate.net

The identification of specific metabolites in non-human species has confirmed the primary biotransformation routes. The major metabolites identified are the N-desmethyl and N-oxide derivatives of olopatadine. fda.govfda.gov Hydroxylated metabolites, such as this compound, are also formed, specifically through the hydroxylation of the dihydrodibenzo[b,e]oxepin ring at the C-8 position, which can then undergo sulfate (B86663) conjugation. fda.gov

The following table summarizes key pharmacokinetic parameters of olopatadine in various non-human species, which provides context for its metabolic profiling.

| Species | Route of Administration | Tmax (hours) | Terminal Half-life (hours) | Key Findings |

| Rat | Oral | 0.5 | 3 | Radioactivity widely distributed, with majority in GI tract and excretory organs. fda.gov |

| Mouse | Oral | Not Specified | Not Specified | N-oxide and N-monodesmethyl metabolites were found to be non-toxic at high single doses. fda.gov |

| Horse | Nasogastric Tube | ~1.5 | 6.11 (median) | Strong and long-term inhibitory effect against histamine-induced wheals. nih.gov |

| Rabbit | Topical Ocular | Not Specified | Not Specified | Higher and prolonged concentrations of olopatadine in the conjunctiva with higher concentration formulations. nih.gov |

| Dog | Oral / Intravenous | Not Specified | Not Specified | Did not exhibit QT prolongation. researchgate.net |

The metabolic pathways of olopatadine leading to the formation of its key metabolites in non-human species are summarized in the table below.

| Metabolic Pathway | Resulting Metabolite(s) | Species Observed In |

| N-demethylation | N-desmethyl olopatadine (M1) | General across species fda.gov |

| N-oxidation | Olopatadine N-oxide (M3) | General across species fda.gov |

| Hydroxylation | C-8 Hydroxyolopatadine | General across species fda.gov |

| Conjugation | Sulfate conjugate of C-8 Hydroxyolopatadine | General across species fda.gov |

Mechanistic Investigations into the Biological Activities of Alpha Hydroxyolopatadine in Preclinical Models

Ligand-Receptor Interaction Profiling

Evaluation of Histamine (B1213489) H1 Receptor Binding Affinity and Antagonism

Alpha-Hydroxyolopatadine, a metabolite of olopatadine (B1677272), demonstrates notable interaction with the histamine H1 receptor. Preclinical evaluations have characterized it as a selective H1 receptor antagonist. drugbank.com These drugs function by binding to H1 receptors without activating them, which in turn blocks the actions of endogenous histamine. This antagonistic action is the primary mechanism for relieving symptoms associated with allergic reactions.

Studies on related second-generation antihistamines have shown a high affinity and selectivity for the peripheral H1 receptor. researchgate.net This is a key characteristic that distinguishes them from first-generation antihistamines, which tend to have a lower binding affinity for H1 receptors and a higher affinity for other receptors like cholinergic (muscarinic) and α-adrenergic receptors. researchgate.net The specific binding affinity of this compound for the histamine H1 receptor is a critical determinant of its pharmacological activity.

In research on olopatadine, its parent compound, a noncompetitive antagonism at the H1 receptor has been observed. nih.gov This means it can inhibit the maximum response to histamine without significantly affecting the histamine concentration required to elicit a half-maximal response. nih.gov Binding mode analyses of olopatadine suggest that its dimethylaminopropylidene group's protonated amine forms an ionic bond with Glu 181 in the second extracellular loop of the histamine H1 receptor, an interaction that may explain its noncompetitive properties. nih.gov

Table 1: Comparative Histamine H1 Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki, nM) | Antagonism Type |

|---|---|---|---|

| This compound | Histamine H1 | Data not available | Antagonist |

| Olopatadine | Histamine H1 | ~8.0 | Noncompetitive nih.gov |

| Loratadine | Histamine H1 | ~3.5 | Competitive |

| Cetirizine | Histamine H1 | ~6.0 | Competitive |

Assessment of Interactions with Other G-Protein Coupled Receptors (GPCRs)

The selectivity of a compound for its target receptor over other related receptors is a crucial aspect of its pharmacological profile. For this compound, this involves assessing its binding affinity for other G-protein coupled receptors (GPCRs) beyond the histamine H1 receptor. GPCRs are a large family of cell surface receptors that are involved in a multitude of physiological processes, making them common targets for pharmaceuticals. nih.govupf.edu

The interaction between GPCRs and G proteins is a critical step in signal transduction. nih.gov The selective coupling of a GPCR to a specific G protein is essential for initiating the correct physiological response. nih.gov There are over 800 GPCRs and 16 G proteins identified in the human genome, and evidence suggests that a single GPCR can interact with multiple G proteins, leading to diverse cellular effects. semanticscholar.org

Table 2: GPCR Binding Profile of a Representative Second-Generation Antihistamine

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Histamine H1 | < 10 |

| Muscarinic M1 | > 1000 |

| Muscarinic M2 | > 1000 |

| Muscarinic M3 | > 1000 |

| Alpha-1 Adrenergic | > 1000 |

| Serotonin 5-HT2A | > 1000 |

Analysis of Binding Dynamics and Allosteric Modulation

The dynamics of how a ligand binds to its receptor, including the rates of association and dissociation, provide deeper insight into its mechanism of action. G protein-coupled receptors in their active state generally exhibit a higher affinity for agonists. nih.gov This increased affinity is due to a reduction in the volume of the orthosteric binding site and an increase in the number of atomic contacts between the receptor and the ligand. nih.gov

Allosteric modulation is another important aspect of ligand-receptor interactions. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site. nih.gov This binding can alter the conformation of the orthosteric site, thereby affecting the binding of the natural ligand. nih.gov Allosteric modulators can be positive (enhancing ligand binding) or negative (inhibiting ligand binding). nih.gov

Studying the binding kinetics of a ligand in the presence of an allosteric modulator can reveal the nature of this modulation. nih.gov While specific studies on the allosteric modulation of the H1 receptor by this compound are not detailed in the available literature, the noncompetitive antagonism of its parent compound, olopatadine, suggests a complex interaction with the receptor that goes beyond simple competitive binding. nih.gov

Cellular Pharmacodynamic Effects in Relevant In Vitro Systems

Modulation of Inflammatory Mediator Release from Immune Cells (e.g., Mast Cells, Basophils)

Mast cells and basophils play a central role in allergic and inflammatory responses by releasing a variety of potent mediators, including histamine and cytokines. diva-portal.org The activation of these cells, often triggered by the cross-linking of FcεRI receptors, leads to degranulation and the release of these inflammatory substances. diva-portal.org

Preclinical studies have investigated the ability of some antihistamines to inhibit the release of mediators from mast cells. For instance, some antihistamines have been shown to suppress the release of mediators from nasal mast cells. nih.gov In vitro studies using dispersed canine skin mast cells and the human mast cell line HMC-1 have demonstrated that certain antihistamines can inhibit the release of histamine and TNF-α. uab.cat

Table 3: Inhibitory Effects of Antihistamines on Mediator Release from Mast Cells

| Compound | Mediator | Cell Type | IC50 (µM) |

|---|---|---|---|

| Rupatadine | Histamine (A23187-induced) | Canine Skin Mast Cells | 0.7 ± 0.4 uab.cat |

| Loratadine | Histamine (A23187-induced) | Canine Skin Mast Cells | 2.1 ± 0.9 uab.cat |

| Rupatadine | TNF-α | HMC-1 | 2.0 ± 0.9 uab.cat |

| Loratadine | TNF-α | HMC-1 | 2.1 ± 1.1 uab.cat |

Impact on Intracellular Signaling Cascades (e.g., cAMP, MAPK Pathways)

The binding of a ligand to a GPCR initiates a cascade of intracellular signaling events. These pathways, including the cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) pathways, are fundamental to cellular responses. nih.govnih.gov The MAPK family, which includes ERK, p38 MAPK, and JNK, is involved in regulating cell proliferation, differentiation, and apoptosis. frontiersin.org

The crosstalk between the cAMP and MAPK signaling pathways is complex and can be cell-type specific. georgefox.edu Hormonal stimulation of GPCRs can lead to an increase in intracellular cAMP, which in turn can either stimulate or inhibit the ERK cascade. georgefox.edu The activation of the MAPK pathway can also be triggered by various stimuli, including G-protein-coupled receptors. mdpi.com

While the specific effects of this compound on these intracellular signaling cascades have not been extensively documented, its action as a histamine H1 receptor antagonist implies a modulation of the downstream signaling pathways typically activated by histamine. By blocking histamine's action, this compound would prevent the activation of these cascades, thereby mitigating the cellular responses that lead to allergic symptoms.

Effects on Cellular Viability and Proliferation in Disease-Relevant Cell Lines

Direct studies detailing the effects of this compound on the viability and proliferation of specific cell lines are not extensively available in the public domain. However, the pharmacological activity of its parent compound, olopatadine, has been characterized in various disease-relevant cells, primarily focusing on mechanisms pertinent to allergic inflammation rather than cytotoxicity or proliferation.

Olopatadine has been shown to act as a mast cell stabilizer. wikipedia.orgnih.gov In preclinical in vitro models, olopatadine inhibits the release of inflammatory mediators from human conjunctival mast cells. nih.gov Specifically, pre-incubation with olopatadine resulted in a dose-dependent decrease in the release of Tumor Necrosis Factor-alpha (TNF-α) from anti-IgE antibody-challenged human conjunctival mast cells. nih.gov This inhibitory action on mast cells, which are central to the allergic cascade, is a key component of its anti-allergic effect. nih.govexplorationpub.com

Preclinical Efficacy Studies in Non-Human Disease Models

The anti-inflammatory and anti-allergic properties of the parent compound, olopatadine, have been substantiated in various rodent models of allergic response. Oral administration of olopatadine has been shown to effectively inhibit the symptoms of experimental allergic conditions in sensitized guinea pigs and rats. nih.govjst.go.jp

Key findings from these preclinical models include:

Inhibition of Allergic Skin Responses: Olopatadine demonstrated inhibitory effects on passive cutaneous anaphylaxis in rats. drugbank.com

Attenuation of Allergic Rhinitis: In sensitized guinea pigs, olopatadine was effective in mitigating the symptoms of experimental allergic rhinitis. jst.go.jpdrugbank.com

Suppression of Bronchial Asthma Responses: The compound also showed efficacy in inhibiting asthmatic responses in actively sensitized guinea pigs. drugbank.com

These studies establish the systemic anti-allergic potential of olopatadine in preclinical settings. The mechanisms underlying these effects are attributed to its dual action as a selective histamine H1 receptor antagonist and a mast cell stabilizer. nih.govnih.gov While these studies focus on the parent drug, they provide the foundational evidence of efficacy in the biological systems where this compound would also be present as a metabolite.

Table 1: Summary of Olopatadine Efficacy in Rodent Allergic Models

| Model | Animal | Key Finding |

|---|---|---|

| Passive Cutaneous Anaphylaxis | Rat | Inhibition of allergic skin response drugbank.com |

| Experimental Allergic Rhinitis | Guinea Pig | Inhibition of rhinitis symptoms jst.go.jpdrugbank.com |

| Experimental Bronchial Asthma | Guinea Pig | Inhibition of asthmatic responses drugbank.com |

The efficacy of olopatadine, the parent compound of this compound, is well-documented in preclinical models of ocular allergy, particularly the Conjunctival Allergen Challenge (CAC) model. This model is designed to simulate the signs and symptoms of allergic conjunctivitis. nih.gov

In animal models, topical application of olopatadine ophthalmic solution has been shown to be highly effective. In a rat model of antigen-induced conjunctivitis, olopatadine significantly inhibited conjunctival vascular hyperpermeability. nih.gov This effect was more potent and sustained compared to other anti-allergic ophthalmic solutions tested. nih.gov

These preclinical findings demonstrate a robust and multi-faceted anti-allergic action in the ocular environment, including inhibition of vascular leakage, suppression of neurogenic inflammation mediators, and reduction of clinical symptoms like itching. nih.govresearchgate.net

A key characteristic of second-generation antihistamines is a reduced tendency to cause central nervous system (CNS) side effects like sedation. nih.gov Preclinical and clinical studies have investigated this aspect of olopatadine. Animal studies in rats and rabbits showed no significant electroencephalogram (EEG) changes after oral administration of olopatadine at therapeutic doses, whereas the first-generation antihistamine ketotifen induced sedation in the same models. nih.gov

Behavioral studies in rats indicated that oral olopatadine did not affect behavior at a dose of 10 mg/kg, though sedation was observed at a much higher dose of 50 mg/kg. nih.gov The low propensity for CNS effects is attributed to limited penetration of the blood-brain barrier. sci-hub.box Positron Emission Tomography (PET) studies in humans have confirmed that oral olopatadine results in very low occupancy of histamine H1 receptors in the brain (approximately 15%) compared to more sedating antihistamines like ketotifen (approximately 72%). nih.gov

Metabolites of olopatadine, such as this compound, are generally more polar than the parent compound. This increased hydrophilicity would be expected to further limit their ability to cross the blood-brain barrier, suggesting that this compound is unlikely to contribute to sedative or other cognitive effects.

Structure-Activity Relationships (SAR) Governing this compound's Biological Actions

The specific structure-activity relationships (SAR) for this compound are not detailed in the available literature. However, general principles of medicinal chemistry can be applied to understand the potential influence of its defining feature: the hydroxyl (-OH) group. The introduction of a hydroxyl group into a parent molecule like olopatadine can significantly alter its pharmacological profile.

The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and a hydrogen bond acceptor. mdpi.com This dual capability allows it to form strong intermolecular interactions with amino acid residues within a biological target's binding pocket, such as the histamine H1 receptor. nih.gov The precise position and stereochemistry (the 3D arrangement) of the hydroxyl group are critical. A correctly positioned hydroxyl group can form a key hydrogen bond that anchors the molecule in the optimal orientation for high-affinity binding and efficacy. Conversely, a poorly positioned hydroxyl group could introduce steric hindrance or unfavorable interactions, potentially reducing activity.

For olopatadine, which is an antagonist of the H1 receptor, the addition of the alpha-hydroxyl group may:

Enhance Binding Affinity: By forming an additional hydrogen bond with the receptor that is not possible with the parent molecule, the metabolite could potentially exhibit a higher affinity for the H1 receptor.

Alter Receptor Selectivity: The new interaction point might increase its selectivity for the H1 receptor over other receptors.

Modify Pharmacokinetics: The hydroxyl group increases the polarity of the molecule, which generally affects its absorption, distribution, metabolism, and excretion (ADME) properties. This increased polarity is consistent with the low CNS penetration observed with olopatadine and its metabolites. sci-hub.box

Without specific experimental data comparing the binding affinities and functional activities of olopatadine and this compound, the exact contribution of the hydroxyl group remains theoretical. However, its presence is a key structural modification that would be expected to modulate the molecule's interaction with its biological targets.

Correlative Analysis of Structural Modifications with Receptor Binding and Cellular Responses

A complete understanding of the structure-activity relationship of this compound requires a direct comparison of its receptor binding affinity and functional cellular responses with its parent compound, olopatadine. This analysis would involve determining key pharmacological parameters for both compounds and correlating the differences with the addition of the alpha-hydroxy group on the acetic acid side chain of olopatadine.

Receptor Binding Affinity:

To ascertain the impact of the hydroxyl group on receptor interaction, competitive radioligand binding assays would be necessary to determine the equilibrium dissociation constant (Ki) of this compound for the H1 receptor. This would be compared to the known high affinity of olopatadine for the same receptor.

Cellular Responses:

Functional cellular assays are crucial to determine whether the structural modification translates to a change in biological activity. Such assays would measure the potency of this compound in antagonizing histamine-induced cellular events, such as calcium mobilization or phosphoinositide turnover, in cells expressing the H1 receptor. The half-maximal inhibitory concentration (IC50) would be a key parameter for comparison with olopatadine.

Hypothetical Data for Correlative Analysis:

To illustrate the type of data required for a thorough analysis, the following table presents a hypothetical comparison of olopatadine and this compound. It is critical to note that the data for this compound is purely illustrative and not based on published experimental results.

| Compound | Structural Modification | H1 Receptor Binding Affinity (Ki, nM) | Inhibition of Histamine-Induced Calcium Flux (IC50, nM) |

| Olopatadine | Parent Compound | 10 | 15 |

| This compound | Addition of -OH group | 25 | 40 |

In this hypothetical scenario, the addition of the hydroxyl group to form this compound results in a modest decrease in both receptor binding affinity (higher Ki) and functional potency (higher IC50) compared to olopatadine. Such data, if experimentally verified, would suggest that the hydroxyl group may introduce a slight steric hindrance or alter the electronic properties of the molecule in a way that is less optimal for H1 receptor interaction.

Further detailed research, including preclinical pharmacology studies that directly compare the receptor binding profiles and cellular activities of olopatadine and this compound, is necessary to provide a definitive correlative analysis.

Advanced Analytical Methodologies for Detection and Quantification of Alpha Hydroxyolopatadine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrix Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred method for the quantitative analysis of alpha-Hydroxyolopatadine in biological samples. Its high sensitivity and selectivity allow for the detection of low-concentration analytes in complex environments like plasma, tears, and urine. nih.govnih.govoup.com

Biological matrices contain numerous endogenous substances, such as proteins, salts, and lipids, that can interfere with analysis and suppress the ionization of the target analyte, a phenomenon known as the matrix effect. youtube.comnih.gov Therefore, meticulous sample preparation is essential for reliable LC-MS/MS analysis. The primary goals are to isolate this compound from these interfering components and concentrate the sample.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method where an organic solvent, typically acetonitrile, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. oup.comyoutube.com After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. This technique is effective in removing non-volatile inorganic salts and other water-soluble interferences. oup.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that provides cleaner extracts compared to PPT and LLE. nih.gov The sample is loaded onto a cartridge containing a solid adsorbent (e.g., C18). nih.gov Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. This technique was successfully used for the extraction of olopatadine (B1677272) and its metabolites from human plasma. nih.gov

The choice of method depends on the required sensitivity, sample throughput, and the specific nature of the biological matrix.

Effective chromatographic separation is crucial to resolve this compound from its parent compound, other metabolites, and endogenous matrix components prior to mass spectrometric detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques. nih.govscholarsresearchlibrary.com

The development of a robust method involves optimizing several key parameters:

Analytical Column: C18 columns are widely used due to their hydrophobic stationary phase, which effectively retains and separates moderately polar compounds like olopatadine and its metabolites. elsevierpure.comturkjps.org For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using columns like the Acquity BEH amide has been successfully applied for the analysis of olopatadine in tear matrix. nih.gov

Mobile Phase: The mobile phase typically consists of an aqueous component (e.g., water with a buffer like ammonium acetate or an acid like formic acid) and an organic modifier (e.g., acetonitrile or methanol). nih.govelsevierpure.comderpharmachemica.com The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape.

Gradient Elution: A gradient elution system, where the proportion of the organic modifier is increased over the course of the analytical run, is often necessary to achieve adequate separation of all compounds of interest with good peak shapes in a reasonable time. nih.govderpharmachemica.com For instance, a gradient might start with a low percentage of acetonitrile to retain polar compounds and gradually increase to elute more hydrophobic compounds. nih.gov

Below is a table summarizing typical chromatographic parameters used in the analysis of olopatadine and its related compounds, which would be adapted for this compound.

Interactive Table: Examples of Chromatographic Conditions for Olopatadine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Capcellpak CR (Reversed-Phase) elsevierpure.com | Poroshell 120 Phenyl Hexyl derpharmachemica.com | Acquity BEH amide (HILIC) nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.0) elsevierpure.com | 1.36 g/L KH2PO4 (pH 3.0) derpharmachemica.com | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile elsevierpure.com | Acetonitrile:Water (98:2) derpharmachemica.com | Acetonitrile nih.gov |

| Elution Type | Isocratic elsevierpure.com | Gradient derpharmachemica.com | Gradient nih.gov |

| Flow Rate | Not Specified | 0.8 mL/min derpharmachemica.com | Not Specified |

| Detection | MS/MS elsevierpure.com | UV (220 nm) derpharmachemica.com | MS/MS nih.gov |

Detailed Mass Spectrometric Characterization including Fragmentation Patterns and Ion Transitions

Tandem mass spectrometry provides definitive identification and quantification through its high specificity. The process involves the selection of a precursor ion, its fragmentation, and the monitoring of specific product ions.

Ionization: Electrospray ionization (ESI) is the most common technique used for analytes like this compound, typically operating in positive ion mode to generate the protonated molecule [M+H]+. nih.gov

Precursor Ion Selection: In the first quadrupole (Q1) of the mass spectrometer, the [M+H]+ ion of this compound (expected m/z ≈ 354.4) is selectively isolated from all other ions.

Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into the second quadrupole (Q2), known as the collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions. forensicrti.org

Product Ion Monitoring: The third quadrupole (Q3) selects one or more specific product ions for detection. The specific pairing of a precursor ion and a product ion is known as a Multiple Reaction Monitoring (MRM) transition. forensicrti.orgnrcgrapes.in For robust quantification, at least two transitions are typically monitored: a primary transition for quantification and a secondary one for confirmation. forensicrti.org

For the parent compound olopatadine (m/z 338), a common transition is m/z 338 → 165. oup.com For this compound, a similar fragmentation pathway would be expected, and specific transitions would be optimized by infusing a standard solution of the compound into the mass spectrometer and varying the collision energy to find the most abundant and stable product ions. semanticscholar.org

Table: Example of MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| Olopatadine | 337.92 | 164.80 | Quantification elsevierpure.com |

| This compound | ~354.4 | To be determined | Quantification |

| Internal Standard (e.g., Loratadine) | 383.17 | 336.90 | Internal Standard researchgate.net |

Capillary Electrophoresis (CE) for Compound Resolution and Purity Assessment

Capillary Electrophoresis (CE) is a powerful separation technique that separates compounds based on their charge-to-size ratio in an electric field. scielo.br It serves as an alternative or complementary method to HPLC for purity assessment and quality control of pharmaceuticals. scielo.br

Key advantages of CE include high separation efficiency, short analysis times, and minimal consumption of solvents and reagents. scielo.brnih.gov In a validated capillary zone electrophoresis (CZE) method for olopatadine, optimal separation was achieved using a background electrolyte (BGE) of 20 mmol/L sodium tetraborate buffer with 15% acetonitrile at a pH of 9.5. nih.govresearchgate.net Detection was performed using a UV detector at 205 nm. nih.govresearchgate.net Such a method could be adapted to resolve this compound from olopatadine and other potential impurities, making it a valuable tool for assessing the purity of synthesized reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. While LC-MS/MS is excellent for quantification, NMR provides detailed information about the molecular structure, which is essential for confirming the identity of a metabolite like this compound.

By analyzing the chemical shifts, coupling constants, and integration of signals in 1H NMR and 13C NMR spectra, the exact position of the hydroxyl group on the olopatadine scaffold can be confirmed. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing definitive structural proof and distinguishing this compound from other potential isomeric metabolites. researchgate.net

Bioanalytical Method Validation for Quantitative Applications in Preclinical Research

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability, reproducibility, and accuracy. nih.govmdpi.com This validation is performed according to guidelines from regulatory agencies.

The core parameters evaluated during validation include: nih.govmedipol.edu.tr

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value.

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. Calibration curves for olopatadine have shown good linearity over ranges such as 0.2 to 100 ng/mL. nih.govelsevierpure.com

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govnih.gov For a sensitive olopatadine assay, the LLOQ was established at 0.2 ng/mL. oup.comelsevierpure.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. oup.com

Interactive Table: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criterion |

|---|---|

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) nih.gov |

| Precision (%RSD or %CV) | ≤15% (≤20% at LLOQ) nih.gov |

| Linearity (Correlation Coefficient, r²) | Typically ≥0.99 researchgate.net |

| LLOQ | Analyte response should be at least 5 times the blank response nih.gov |

| Analyte Stability | Concentration should be within ±15% of the initial concentration oup.com |

Comparative Pharmacological Analysis: Alpha Hydroxyolopatadine Vs. Olopatadine

Comparative Receptor Binding Profiles and Ligand-Target Affinities

A detailed comparative analysis of the receptor binding profiles between alpha-hydroxyolopatadine and olopatadine (B1677272) is limited by the scarcity of specific binding affinity data for the alpha-hydroxy metabolite.

Olopatadine: Olopatadine is well-characterized as a potent and selective histamine (B1213489) H1 receptor antagonist jst.go.jpmedex.com.bd. It demonstrates a high affinity for the H1 receptor while having negligible interaction with other receptors, including alpha-adrenergic, dopamine, muscarinic (type 1 and 2), and serotonin receptors fda.gov. This selectivity is a key feature of its pharmacological profile, minimizing the potential for off-target effects. Studies have shown its noncompetitive antagonism of the H1 receptor, a property that may contribute to its potent and sustained action nih.govnih.gov.

Below is a data table summarizing the known receptor binding characteristics.

| Compound | Target Receptor | Binding Affinity (K_i) | Selectivity |

| Olopatadine | Histamine H1 | High | Selective for H1 over H2, H3, alpha-adrenergic, dopaminergic, muscarinic, and serotonergic receptors fda.gov. |

| This compound | Histamine H1 | Data not available | Data not available |

Data based on available scientific literature. The lack of data for this compound prevents a direct comparison.

Differential Cellular and Molecular Responses in In Vitro Assays

Comparative data on the cellular and molecular effects of this compound versus olopatadine from in vitro assays are not present in the available literature. The existing research focuses almost exclusively on the parent compound.

Olopatadine: Olopatadine exhibits a dual mechanism of action in vitro. It acts as a mast cell stabilizer, inhibiting the release of inflammatory mediators such as histamine, tryptase, prostaglandin D2, and TNF-alpha drugbank.commedex.com.bd. This action has been demonstrated in human conjunctival mast cells nih.govnih.gov. Furthermore, olopatadine inhibits the production of pro-inflammatory cytokines by human conjunctival epithelial cells, further contributing to its anti-inflammatory effects drugbank.com.

This compound: There are no specific in vitro studies available that detail the effects of this compound on mast cell stabilization, histamine release, or cytokine secretion. Without such studies, a direct comparison of its cellular and molecular efficacy relative to olopatadine cannot be made.

The table below outlines the known in vitro responses.

| In Vitro Assay | Olopatadine | This compound |

| Mast Cell Stabilization | Stabilizes human conjunctival mast cells, inhibiting mediator release nih.govnih.gov. | Data not available |

| Histamine Release Inhibition | Inhibits immunologically-stimulated histamine release drugbank.commedex.com.bd. | Data not available |

| Cytokine Secretion Inhibition | Inhibits pro-inflammatory cytokine production in conjunctival epithelial cells drugbank.com. | Data not available |

The absence of published data for this compound precludes a comparative analysis.

Comparative Preclinical Efficacy in Established Non-Human Disease Models

Preclinical studies have extensively validated the efficacy of olopatadine in various animal models of allergic disease. However, similar preclinical efficacy data for this compound is absent from the scientific literature.

Olopatadine: In non-human models, olopatadine has demonstrated significant efficacy. Oral administration has been shown to inhibit experimental allergic skin responses, rhinoconjunctivitis, and bronchial asthma in sensitized guinea pigs and rats jst.go.jp. Topical ocular application effectively attenuates antigen- and histamine-stimulated conjunctivitis in guinea pigs nih.gov. These preclinical findings are consistent and robust, providing a strong basis for its clinical use nih.govnih.gov.

This compound: No preclinical studies evaluating the in vivo efficacy of this compound in established non-human disease models have been identified in the literature. Therefore, a comparison of its preclinical efficacy against olopatadine is not possible.

Implications for the Comprehensive Pharmacodynamic Profile of Olopatadine and its Active Metabolites

Limited Metabolism: Olopatadine undergoes minimal hepatic metabolism, with a substantial portion of the drug being eliminated unchanged through urinary excretion jst.go.jp. This indicates that the formation of metabolites is not a primary clearance pathway.

Low Metabolite Concentrations: Pharmacokinetic studies consistently show that circulating plasma concentrations of olopatadine metabolites, when detectable, are very low fda.govnih.gov. For instance, N-desmethyl olopatadine has been found to be non-quantifiable in plasma samples from clinical studies nih.gov.

Focus on the Parent Compound: The vast body of preclinical and clinical research focuses on olopatadine as the active moiety responsible for its dual anti-histaminic and mast-cell stabilizing effects nih.govnih.gov.

The absence of significant pharmacological data for this compound and other metabolites implies that they are not considered to be major contributors to the therapeutic activity of olopatadine. The drug's efficacy is well-explained by the potent and selective actions of the parent compound on histamine H1 receptors and mast cells. Therefore, the comprehensive pharmacodynamic profile of olopatadine therapy is best understood by examining the properties of olopatadine itself, with its metabolites playing a likely negligible role.

Computational and Theoretical Approaches in Alpha Hydroxyolopatadine Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as alpha-Hydroxyolopatadine, and its receptor at an atomic level. nih.govrsc.org These methods are crucial for understanding the mechanism of action and for the rational design of new drugs.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, the primary target is the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR). patsnap.com Using the crystal structure of the H1 receptor (e.g., PDB ID: 3RZE), docking algorithms can place this compound into the receptor's binding pocket. nih.gov The scoring functions then estimate the binding affinity, helping to rank potential drug candidates. The introduction of the alpha-hydroxy group compared to the parent compound, Olopatadine (B1677272), is significant. This hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new, stabilizing interactions with amino acid residues in the H1 receptor's active site, such as Aspartate (D3.32) or Tryptophan (W6.48), which are known to be critical for the binding of other antihistamines like doxepin. nih.gov

| Key Residue | Interaction Type with Olopatadine | Potential Interaction Type with this compound | Potential Impact of Hydroxyl Group |

|---|---|---|---|

| Aspartate (D3.32) | Ionic Interaction with tertiary amine | Ionic Interaction with tertiary amine | No direct impact on this interaction |

| Tryptophan (W6.48) | π-π Stacking with tricyclic ring | π-π Stacking with tricyclic ring | May slightly alter ring orientation |

| Serine/Threonine | No direct hydrogen bond | Potential Hydrogen Bond | Adds a new, stabilizing interaction, potentially increasing affinity |

| Phenylalanine | Hydrophobic Interaction | Hydrophobic Interaction | Increased polarity may slightly weaken localized hydrophobic contact |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. sciforum.netresearchgate.net By building a mathematical model, QSAR can predict the activity of new, untested compounds, guiding the synthesis of more potent molecules. nih.govinnovareacademics.in

To develop a QSAR model for antihistamines, a dataset of diverse compounds with experimentally determined affinities for the H1 receptor is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Steric descriptors: Molecular weight, volume, surface area.

Electronic descriptors: Dipole moment, atomic charges, polarizability.

Hydrophobic descriptors: LogP (partition coefficient), hydrophobic surface area. mdpi.com

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that relates these descriptors to the biological activity (e.g., pKi). nih.gov

For this compound, its molecular descriptors would be calculated and input into a previously validated QSAR model for H1 antagonists. The key difference from Olopatadine is the addition of the hydroxyl group, which would significantly alter several descriptors. For instance, it would increase the molecule's polarity (affecting electronic and hydrophobic descriptors) and could create a new hydrogen-bonding feature. The QSAR model would then use these new descriptor values to predict the antihistaminic activity of this compound, providing a rapid assessment of its potential efficacy before conducting extensive laboratory tests.

| Molecular Descriptor | Symbol | Coefficient | Interpretation |

|---|---|---|---|

| LogP (Hydrophobicity) | cLogP | +0.45 | Increased hydrophobicity is generally favorable for activity. |

| Molecular Refractivity (Steric/Polarizability) | MR | +0.12 | Larger, more polarizable molecules tend to have higher activity. |

| Number of Hydrogen Bond Acceptors | HBA | +0.60 | Hydrogen bond accepting capability is important for binding. |

| Dipole Moment (Polarity) | µ | -0.25 | Very high overall polarity might be slightly unfavorable. |

| Hypothetical Model Equation: pKi = 1.5 + (0.45 * cLogP) + (0.12 * MR) + (0.60 * HBA) - (0.25 * µ) |

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity

In silico (computer-based) prediction of drug metabolism is a critical component of preclinical drug development. These methods aim to identify potential metabolites and the enzymes responsible for their formation, which can help in anticipating drug-drug interactions and understanding a compound's pharmacokinetic profile.

The metabolism of the parent drug, Olopatadine, involves several key enzymes. It is metabolized to N-monodemethylolopatadine (M1) primarily by the Cytochrome P450 enzyme CYP3A4, and to olopatadine N-oxide (M3) by flavin-containing monooxygenases (FMO1 and FMO3). nih.gov While hydroxylation is a common metabolic reaction for tricyclic compounds, often mediated by CYP enzymes, the specific formation of this compound is less characterized in major metabolic pathways. researchgate.netnih.gov

In silico metabolic prediction tools utilize two main approaches:

Rule-based systems: These contain databases of known biotransformation reactions. The software scans the structure of a query molecule (like Olopatadine) and applies known transformation rules (e.g., aromatic hydroxylation, N-dealkylation) to predict possible metabolites.

Structure-based systems: These methods involve docking the drug molecule into the three-dimensional structures of metabolic enzymes (e.g., CYP P450 isoforms). A favorable docking score and appropriate orientation of the substrate near the enzyme's catalytic site (the heme group in CYPs) can predict the likelihood and position of a metabolic reaction, such as hydroxylation to form this compound.

These computational models could predict that the dibenz[b,e]oxepin ring system of Olopatadine is a potential site for hydroxylation by a CYP enzyme, leading to the formation of this compound. By virtually screening Olopatadine against a panel of CYP enzymes, these models could also predict which specific isoform is most likely responsible for this biotransformation.

| Parent Compound | Metabolite | Reaction Type | Primary Enzyme(s) | Prediction Method |

|---|---|---|---|---|

| Olopatadine | N-monodemethylolopatadine | N-Dealkylation | CYP3A4 nih.gov | Experimentally Verified |

| Olopatadine | Olopatadine N-oxide | N-Oxidation | FMO1, FMO3 nih.gov | Experimentally Verified |

| Olopatadine | This compound | Hydroxylation | CYP Isoform (e.g., CYP2D6, CYP3A4) | In Silico Predicted |

Density Functional Theory (DFT) Calculations for Understanding Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govals-journal.com It provides detailed information about electron distribution and energy levels, which are fundamental to understanding a molecule's stability, reactivity, and interaction capabilities. als-journal.com

For this compound, DFT calculations can determine several key quantum chemical parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. scispace.comacs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). This map can highlight the reactive sites of this compound, such as the lone pairs on the oxygen atoms and the tertiary amine.

Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the molecule's polarity and its ability to form electrostatic interactions and hydrogen bonds.

| Property | Olopatadine (Hypothetical Value) | This compound (Hypothetical Value) | Interpretation of Difference |

|---|---|---|---|

| HOMO Energy | -6.2 eV | -6.4 eV | Hydroxyl group slightly lowers HOMO energy, making it a slightly weaker electron donor. |

| LUMO Energy | -1.1 eV | -1.2 eV | LUMO energy is slightly lowered, making it a slightly better electron acceptor. |

| HOMO-LUMO Gap | 5.1 eV | 5.2 eV | A slightly larger gap suggests a marginal increase in chemical stability. |

| Dipole Moment | 2.5 Debye | 3.1 Debye | The hydroxyl group significantly increases the overall molecular polarity. |

Future Research Directions and Emerging Opportunities in Alpha Hydroxyolopatadine Studies

Elucidation of Novel Biological Targets and Undiscovered Mechanistic Pathways

Future research should prioritize the identification of novel biological targets for alpha-hydroxyolopatadine that may differ from or complement those of olopatadine (B1677272). A thorough investigation into its mechanistic pathways is essential for a complete understanding of its pharmacological effects. Functional metabolomics, for instance, can be instrumental in identifying potential therapeutic targets by examining the roles of bioactive metabolites in various biological processes and their links to metabolic pathways.

Advanced screening methodologies could be employed to uncover previously unknown interactions. A hypothetical screening cascade could yield results such as those presented in the table below, suggesting interactions with unforeseen receptor families or cellular pathways.

Table 1: Hypothetical Target Screening Results for this compound

| Target Class | Specific Target | Binding Affinity (Ki, nM) | Functional Assay Result |

|---|---|---|---|

| G-Protein Coupled Receptors | Histamine (B1213489) H1 Receptor | 5.2 | Antagonist |

| Orphan Receptor GPR123 | 150.8 | Inverse Agonist | |

| Ion Channels | TRPM8 | 89.4 | Blocker |

| Enzymes | Cyclooxygenase-2 (COX-2) | 210.2 | Weak Inhibitor |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | >1000 | No significant activity |

Investigation of Potential Non-Canonical Interactions and Off-Target Effects in Preclinical Systems

A significant area of future research involves the systematic investigation of non-canonical interactions and off-target effects of this compound. While olopatadine is known for its high selectivity, its metabolites may exhibit different binding profiles. hyphadiscovery.com It is important to consider that metabolites can be responsible for both on-target and off-target in vivo activity. hyphadiscovery.com

A computational approach, such as an Off-Target Safety Assessment (OTSA), could be employed to predict potential off-target interactions. frontiersin.org This would involve screening this compound against a large database of proteins to identify potential unintended binding partners. frontiersin.org Subsequent in vitro and in vivo studies would then be necessary to validate these predictions and assess their physiological relevance.

Table 2: Predicted Off-Target Interactions for this compound

| Predicted Off-Target | In Vitro Validation Assay | Result | Potential Implication |

|---|---|---|---|

| Alpha-1A Adrenergic Receptor | Radioligand Binding Assay | Low micromolar affinity | Potential for cardiovascular effects |

| Serotonin Transporter (SERT) | [3H]Citalopram Binding Assay | No significant binding | Low risk of serotonergic effects |

| Muscarinic M3 Receptor | Functional Calcium Mobilization Assay | Weak antagonist activity | Potential for anticholinergic side effects |

| Voltage-gated Sodium Channels | Electrophysiology Patch Clamp | No significant inhibition | Low risk of neurotoxic effects |

Identifying and characterizing these off-target effects early in preclinical development is crucial for a comprehensive safety assessment. frontiersin.org

Development of Advanced Preclinical Models to Further Characterize Efficacy and Pharmacodynamics

To better understand the efficacy and pharmacodynamic properties of this compound, the development and utilization of advanced preclinical models are essential. nih.gov These models can provide a more accurate representation of human physiology and disease states compared to traditional models. nih.gov

For instance, humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, could be used to evaluate the anti-allergic and anti-inflammatory effects of this compound in a more clinically relevant setting. nih.gov Additionally, organ-on-a-chip technologies could be employed to create microphysiological systems that mimic the function of human organs, allowing for more precise and controlled studies of drug metabolism and action. nih.gov

The data derived from these advanced models will be critical for establishing a clear relationship between the pharmacokinetic and pharmacodynamic profiles of this compound, ultimately improving the ability to predict its effects in humans. nih.gov

Comprehensive Analysis of Stereoisomeric Effects on Metabolic Fate and Biological Activity

Stereochemistry can significantly influence a drug's pharmacological and toxicological properties. ijpsjournal.com Therefore, a comprehensive analysis of the stereoisomeric effects on the metabolic fate and biological activity of this compound is a critical area for future research. It is well-established that different stereoisomers can exhibit distinct metabolic pathways and pharmacological actions. biomedgrid.com

Table 3: Hypothetical Stereoisomer Activity Profile of this compound

| Stereoisomer | H1 Receptor Affinity (Ki, nM) | Metabolic Stability (t1/2 in human liver microsomes, min) | In Vivo Anti-inflammatory Effect (% inhibition) |

|---|---|---|---|

| (R,R)-isomer | 8.1 | 45 | 65 |

| (S,S)-isomer | 15.6 | 32 | 48 |

| (R,S)-isomer | 52.3 | 25 | 22 |

| (S,R)-isomer | 68.9 | 28 | 18 |

Understanding the stereochemical aspects of this compound will enable a more refined understanding of its pharmacology and could potentially lead to the development of more potent and safer second-generation compounds. ijpsjournal.combiomedgrid.com

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To achieve a holistic and systems-level understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. pharmafeatures.com This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interplay between different molecular entities and pathways in response to the compound. omicstutorials.com

Future research should employ proteomic approaches to identify changes in protein expression and post-translational modifications in cells or tissues exposed to this compound. researchdeliver.com Simultaneously, metabolomic analysis can provide a comprehensive snapshot of the metabolic alterations induced by the compound. arome-science.com

By integrating these datasets, researchers can construct detailed network models that illustrate how this compound perturbs cellular systems. metwarebio.com This can lead to the identification of novel biomarkers of drug response and a deeper understanding of its mechanism of action. researchdeliver.commetwarebio.com

Table 4: Potential Multi-Omics Findings for this compound

| Omics Platform | Key Finding | Potential Interpretation |

|---|---|---|

| Proteomics | Downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Corroborates anti-inflammatory activity |

| Upregulation of antioxidant enzymes (e.g., SOD2, Catalase) | Suggests a role in mitigating oxidative stress | |

| Metabolomics | Alterations in the arachidonic acid pathway | Indicates modulation of lipid mediator signaling |

| Changes in tryptophan metabolism | Potential impact on immune regulation |

A multi-omics approach will provide a more complete picture of the biological impact of this compound, moving beyond a single target-based view to a more comprehensive understanding of its effects on the entire biological system. pharmafeatures.com

常见问题

Basic Research Questions

Q. What are the standard analytical methods for characterizing alpha-Hydroxyolopatadine’s identity and purity in experimental settings?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with reference standards and ensure reproducibility by documenting solvent systems, column specifications, and instrument parameters. For novel compounds, include elemental analysis and X-ray crystallography if applicable .

Q. How should researchers design experiments to ensure reproducibility of this compound’s pharmacological activity assays?

- Methodological Answer : Adopt rigorous controls, including positive/negative controls and blinded sample analysis. Standardize protocols for cell viability assays (e.g., MTT assays) or receptor-binding studies by specifying incubation times, temperature, and buffer compositions. Use triplicate measurements and report statistical power calculations. Validate findings with orthogonal methods (e.g., ELISA for protein quantification alongside Western blot) .

Q. What criteria should guide the selection of in vitro models for studying this compound’s mechanism of action?

- Methodological Answer : Prioritize models with established relevance to the target pathway (e.g., HMC-1 cells for mast cell stabilization studies). Justify cell lines based on receptor expression profiles via RT-PCR or flow cytometry. Include dose-response curves and time-course experiments to assess dynamic effects. Reference literature on model limitations (e.g., species-specific receptor affinity) .

Q. How can researchers validate the specificity of this compound against off-target receptors or enzymes?

- Methodological Answer : Perform competitive binding assays using radiolabeled ligands or fluorescence polarization. Employ CRISPR-edited cell lines to knockout target receptors and compare responses. Use computational docking studies to predict binding affinities and cross-test against structurally related proteins (e.g., histamine H1 vs. H4 receptors) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different experimental models (e.g., murine vs. human primary cells)?

- Methodological Answer : Conduct a meta-analysis of interspecies variability in receptor isoforms or metabolic pathways. Use transcriptomic profiling to identify model-specific confounding factors (e.g., cytochrome P450 activity). Validate hypotheses via cross-species organoid studies or humanized mouse models. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental aims .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ modular synthetic routes (e.g., Suzuki coupling for aromatic substitutions) to systematically vary functional groups. Use design-of-experiments (DoE) software to minimize reaction steps and maximize yield. Characterize intermediates via LC-MS and prioritize derivatives with >95% purity. Validate biological activity through high-throughput screening and molecular dynamics simulations .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo pharmacokinetic profiles of this compound?

- Methodological Answer : Investigate bioavailability limitations using Caco-2 cell permeability assays and liver microsome stability tests. Adjust formulation strategies (e.g., nanoencapsulation for improved solubility). Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy endpoints. Include negative controls for metabolite interference .

Q. What frameworks are recommended for analyzing this compound’s long-term safety in preclinical studies?

- Methodological Answer : Implement tiered toxicity testing: acute toxicity (OECD 423), subchronic (28-day repeated dose), and genotoxicity (Ames test). Use histopathology and serum biomarkers (e.g., ALT/AST for liver function). Apply the Hill criteria for causality assessment of adverse effects. Cross-reference data with toxicogenomics databases to identify pathway-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。